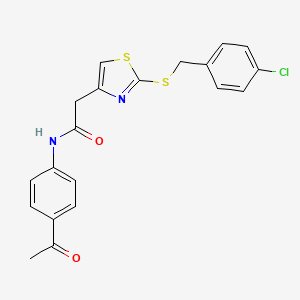

N-(4-acetylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O2S2/c1-13(24)15-4-8-17(9-5-15)22-19(25)10-18-12-27-20(23-18)26-11-14-2-6-16(21)7-3-14/h2-9,12H,10-11H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RELSCKDVRHHGII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide is a complex organic compound with significant potential in pharmacology due to its unique structural features. This article explores its biological activities, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Compound Overview

- Molecular Formula : CHClNOS

- Molecular Weight : 348.85 g/mol

- Structural Features :

- Acetylphenyl group

- Thiazole ring

- Chlorobenzyl thioether linkage

The thiazole moiety is particularly notable for its diverse biological properties, often serving as a pharmacophore in various therapeutic agents.

Biological Activities

This compound exhibits a range of biological activities, primarily attributed to its thiazole structure. Key activities include:

-

Anticancer Activity :

- Thiazole derivatives are known for their anticancer properties. Studies indicate that compounds similar to this compound can induce apoptosis and autophagy in cancer cells, leading to cell death .

- A related compound demonstrated high potency against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML), showing significant tumor growth reduction in vivo .

- Antimicrobial Properties :

- Anticonvulsant Activity :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural components:

| Structural Feature | Biological Activity |

|---|---|

| Acetophenone moiety | Enhances anticancer activity through specific cellular interactions |

| Thiazole ring | Essential for anticancer and antimicrobial activities |

| Chlorobenzene thioether | Potentially increases lipophilicity and bioavailability |

The presence of electron-withdrawing groups like chlorine on the phenyl ring has been shown to enhance the compound's potency against certain cancer cell lines .

Synthesis Methods

The synthesis of this compound can be achieved through various synthetic routes, highlighting its accessibility for further functionalization:

- Condensation Reactions : Involves the reaction of acetophenone derivatives with thiazole precursors.

- Thioether Formation : Achieved by reacting chlorobenzene derivatives with thiazole-containing compounds.

Case Studies and Research Findings

Recent studies have focused on the optimization of thiazole-based compounds for enhanced biological activity:

- In Vitro Studies : Compounds similar to this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects with IC values lower than standard treatments like doxorubicin .

- In Vivo Efficacy : Animal models have shown that these compounds can effectively reduce tumor sizes and improve survival rates when administered in appropriate dosages .

- Pharmacokinetic Profiles : Studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) properties for similar thiazole derivatives, suggesting potential for clinical development .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including N-(4-acetylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide. The compound has shown promising results in preclinical evaluations against various cancer cell lines.

Case Studies and Findings

- Cell Line Studies : In vitro assays demonstrated that compounds with similar thiazole structures exhibited significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and U251 (glioblastoma). For instance, certain thiazole derivatives achieved IC50 values ranging from 10 µM to 30 µM, indicating potent activity against these cell lines .

- Mechanism of Action : The anticancer efficacy is often attributed to the ability of thiazole compounds to induce apoptosis in cancer cells. Structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups enhances their activity, as seen in compounds with chlorinated phenyl groups .

Anticonvulsant Properties

Thiazole derivatives have been extensively studied for their anticonvulsant properties. The compound this compound has been evaluated for its potential to protect against seizures.

Research Insights

- Seizure Models : In animal models, thiazole-containing compounds have shown significant anticonvulsant activity. For example, a related thiazole derivative demonstrated a median effective dose (ED50) of 18.4 mg/kg in electroshock seizure tests .

- SAR Analysis : The SAR studies indicate that modifications to the thiazole ring can lead to increased anticonvulsant efficacy. Compounds with specific substitutions, such as electron-withdrawing groups on the phenyl ring, exhibited enhanced protective effects against seizures .

Antibacterial Activity

The antibacterial potential of this compound has also been explored. Thiazole derivatives are known for their broad-spectrum antimicrobial activities.

Findings from Studies

- Bacterial Strains Tested : The compound has been tested against various Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics like norfloxacin. Some derivatives exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against resistant strains .

- Mechanism of Action : The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiazole vs. Thiadiazole Derivatives

- N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j): This compound () replaces the thiazole ring with a 1,3,4-thiadiazole, introducing an additional nitrogen atom. The phenoxyacetamide side chain contrasts with the acetylphenyl group in the target compound, suggesting differences in steric bulk and polarity.

Benzothiazole Analogues

- N-(4-Acetylphenyl)-2-(benzothiazole-2-ylsulfanyl)-acetamide :

Replacing the thiazole ring with benzothiazole () extends aromatic conjugation, which may enhance π-π stacking interactions. However, the bulkier benzothiazole could reduce solubility compared to the simpler thiazole core in the target compound.

Oxadiazole Derivatives

- N-(4-Acetylphenyl)-2-((5-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (14): Substituting the thiazole with a 1,3,4-oxadiazole ring () introduces bioisosteric effects.

Physicochemical Properties

- Melting Points : Thiadiazole derivatives (e.g., 5j) exhibit higher melting points (138–140°C) than many thiazoles, suggesting stronger crystal lattice interactions due to increased polarity .

Spectral and Analytical Data

Q & A

Basic: What are the standard synthetic protocols for preparing N-(4-acetylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide?

The synthesis typically involves multi-step routes:

- Step 1 : Formation of the thiazole core via cyclization of 2-amino-4-substituted thiazole derivatives with acetonitrile in the presence of anhydrous AlCl₃ .

- Step 2 : Introduction of the 4-chlorobenzylthio group via nucleophilic substitution or thiol-thiazole coupling .

- Step 3 : Acetamide formation through acylation of the thiazole intermediate with activated acetylating agents (e.g., acetyl chloride) under inert conditions.

Characterization is performed using NMR (¹H/¹³C), IR , and mass spectrometry to confirm structural integrity .

Advanced: How can reaction yields be optimized for the thioether linkage in this compound?

Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group .

- Catalysts : Use of base catalysts (e.g., K₂CO₃) or phase-transfer catalysts to facilitate thiol-thiazole coupling .

- Temperature control : Reactions conducted at 60–80°C minimize side reactions (e.g., oxidation of thiols) .

Comparative yield data from optimization trials should be analyzed via HPLC to assess purity and reaction efficiency .

Basic: What analytical techniques are critical for structural validation?

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., acetylphenyl and chlorobenzyl groups) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray crystallography (if crystalline): Resolves stereochemical ambiguities and bond angles .

Advanced: How do researchers evaluate its bioactivity against gram-positive bacteria?

Methodology includes:

- Minimum Inhibitory Concentration (MIC) assays : Test against Staphylococcus aureus and Enterococcus faecalis using broth microdilution .

- Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects over 24 hours .

- Comparative studies : Benchmark against structurally similar compounds (e.g., N-(4-chlorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide) to identify substituent-driven activity .

Advanced: How to resolve contradictions in reported anticancer activity across studies?

Contradictions may arise from:

- Cell line variability : Test across diverse panels (e.g., NCI-60) to identify tissue-specific sensitivity .

- Assay conditions : Standardize protocols (e.g., MTT vs. ATP-based viability assays) to reduce variability .

- Metabolic interference : Evaluate the compound’s stability in cell culture media via LC-MS to rule out false negatives .

Advanced: What computational approaches predict its mechanism of action?

- Molecular docking : Simulate binding to targets like EGFR or DNA gyrase using software (e.g., AutoDock Vina) .

- QSAR modeling : Correlate substituent electronegativity (e.g., chloro vs. fluoro groups) with bioactivity .

- ADMET prediction : Use tools like SwissADME to assess pharmacokinetic liabilities (e.g., CYP450 inhibition) .

Basic: What is the role of the 4-chlorobenzylthio group in modulating activity?

- Electron-withdrawing effect : Enhances thiazole ring stability and interaction with hydrophobic enzyme pockets .

- Steric influence : The chloro substituent may hinder off-target binding, improving selectivity .

- Comparative data : Analogues lacking this group show reduced antimicrobial potency, confirming its importance .

Advanced: How to design SAR studies for this compound?

- Substituent variation : Synthesize derivatives with modified aryl (e.g., 4-fluorobenzyl) or acetamide groups .

- Bioisosteric replacement : Replace thioether with sulfone or sulfonamide to assess tolerance .

- Activity cliffs : Use IC₅₀ data to identify structural changes causing abrupt potency drops .

Basic: What solvents are compatible with this compound for in vitro assays?

- DMSO : Preferred for stock solutions due to high solubility; use ≤0.1% to avoid cytotoxicity .

- Ethanol/water mixtures : For solubility-challenged derivatives, with sonication to ensure homogeneity .

Advanced: How to address oxidative degradation during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.